17S-HpDHA

描述

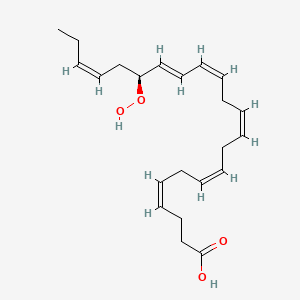

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoic acid is a docosanoid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid carrying a hydroperoxy substituent at position 17S. It has a role as a mouse metabolite. It is a docosanoid, a long-chain fatty acid and a hydroperoxy polyunsaturated fatty acid. It is functionally related to an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoate.

作用机制

- Role : These enzymes convert DHA into 17S-HpDHA, which serves as a key intermediate in the eicosanoid metabolic pathway .

- Changes : It influences the production of downstream metabolites, including resolvins, which play crucial roles in inflammation resolution and tissue homeostasis .

- Downstream Effects : It contributes to the synthesis of 17(S)-HDHA, a precursor for 17(S)-resolvins. These specialized pro-resolving lipid mediators promote tissue repair and dampen inflammation .

- Impact on Bioavailability : this compound’s bioavailability affects its ability to modulate inflammation and tissue repair .

- Cellular Effects : It influences immune cells, endothelial cells, and other cell types involved in the resolution of inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is involved in several biochemical reactions. It is generally reduced to 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HDHA), which serves as a precursor to 17S-resolvins . These resolvins are crucial in the resolution phase of inflammation. The compound interacts with enzymes such as 15-lipoxygenase (15-LOX), which catalyzes its formation from DHA . Additionally, 17S-HpDHA inhibits tumor necrosis factor-alpha (TNF-α)-induced interleukin-1β expression in human glioma cells and leukocyte trafficking in murine models .

Cellular Effects

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TNF-α-induced interleukin-1β expression in human glioma cells, thereby reducing inflammation . It also affects leukocyte trafficking, which is essential for immune response regulation .

Molecular Mechanism

The molecular mechanism of 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid involves its interaction with specific biomolecules. It binds to and inhibits enzymes such as 15-lipoxygenase, leading to the production of anti-inflammatory mediators like 17S-resolvins . Additionally, this compound modulates gene expression by inhibiting TNF-α-induced interleukin-1β expression in human glioma cells . This inhibition is crucial for reducing inflammation and promoting resolution.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid change over time. The compound is relatively stable when stored at -80°C and can remain effective for up to two years . Over time, this compound is generally reduced to 17S-HDHA, which continues to exert anti-inflammatory effects . Long-term studies have shown that this compound can inhibit TNF-α-induced leukocyte trafficking and interleukin-1β expression, indicating sustained anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits platelet aggregation and leukocyte trafficking . At higher doses, it may exhibit toxic or adverse effects, although specific toxicity thresholds have not been extensively studied . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is involved in metabolic pathways related to inflammation resolution. It is produced from DHA by the action of 15-lipoxygenase and is subsequently reduced to 17S-HDHA . This compound serves as a precursor to 17S-resolvins, which play a crucial role in resolving inflammation . The metabolic flux and levels of metabolites are influenced by the presence of this compound, contributing to its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, 17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is transported and distributed through specific transporters and binding proteins. It interacts with proteins involved in lipid transport and metabolism, facilitating its localization to target sites . The compound’s distribution is essential for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

17S-Hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins in these compartments . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes.

生物活性

17S-Hydroperoxy-docosahexaenoic acid (17S-HpDHA) is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various health benefits. This compound plays a significant role in mediating inflammatory responses and promoting resolution of inflammation, particularly in neurological contexts. The following sections outline the biological activity of this compound, including its mechanisms of action, effects on neuroinflammation, and potential clinical applications.

This compound is produced through the enzymatic action of lipoxygenases (LOX), specifically 15-lipoxygenase-1 (15-LOX-1), which converts DHA into this hydroperoxy derivative. Subsequent enzymatic transformations can yield specialized pro-resolving mediators (SPMs) such as neuroprotectin D1 (NPD1) and resolvins, which are crucial for resolving inflammation and protecting tissues from damage.

Biosynthetic Pathway

The biosynthesis of this compound and its derivatives can be summarized as follows:

- DHA Conversion : DHA is oxygenated by 15-LOX-1 to form this compound.

- Formation of SPMs :

Neuroinflammation

Research has shown that this compound has significant anti-inflammatory properties, particularly in the central nervous system. In studies involving murine models, acute intracerebroventricular infusion of this compound resulted in:

- Attenuation of Neuroinflammation : Mice infused with this compound exhibited reduced levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cytochrome b-245, suggesting a protective effect against neuroinflammatory conditions .

- Increased Levels of Neuroprotectin D1 : The infusion led to elevated concentrations of NPD1 in the hippocampus, correlating with reduced neuroinflammation .

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in various conditions characterized by chronic inflammation, including:

- Neurodegenerative Diseases : Given its role in reducing neuroinflammation, this compound may have implications for diseases like Alzheimer's and Parkinson's disease. Studies indicate that patients with Alzheimer's disease have significantly lower levels of unesterified DHA and its derivatives in the brain .

- Cardiovascular Health : The anti-inflammatory properties may also extend to cardiovascular diseases, where inflammation plays a key role in pathogenesis .

Case Studies

Several studies have highlighted the effects of this compound in different biological contexts:

- Neuroprotective Effects : In a study examining the effects of DHA and its metabolites on neuroinflammation, it was found that increasing levels of unesterified DHA and this compound significantly attenuated inflammatory responses in a mouse model subjected to lipopolysaccharide (LPS) .

- Inflammation Resolution : Another study demonstrated that human eosinophils rich in 15-LOX convert DHA into this compound, which is then utilized by polymorphonuclear leukocytes to generate resolvins that promote resolution of inflammation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQALRBDJVUQB-YTQNUIGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348023 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123673-33-6 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the interaction of 17S-HpDHA with h15-LOX-1 contribute to the biosynthesis of specialized pro-resolving mediators?

A: this compound acts as a substrate for h15-LOX-1, leading to the formation of downstream products including 16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid (16S,17S-epoxyDHA), a key intermediate in the biosynthesis of Neuroprotectin D1 (NPD1, also known as Protectin D1). [] Interestingly, the study revealed that this epoxide formation is subject to allosteric regulation by this compound itself, as well as by 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) and 17S-hydroxy-13Z,15E,19Z-docosatrienoic acid (17S-HDTA), highlighting potential regulatory mechanisms for controlling the production of these specialized pro-resolving mediators. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。